3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzothiazole Moiety: This step often involves the condensation of a benzofuran derivative with a thioamide or similar compound under controlled conditions.
Final Coupling Reaction: The final step involves coupling the intermediate with a carboxamide group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzofuran or benzothiazole rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The benzofuran and benzothiazole moieties are known to interact with various biological targets.
Medicine
Medicinally, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism by which 3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The benzofuran and benzothiazole rings can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-benzofuran-1-carboxamide: Lacks the benzothiazole moiety, potentially altering its biological activity and chemical reactivity.
6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl derivatives: These compounds share the benzothiazole core but differ in the attached functional groups, affecting their properties.
Uniqueness
3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is unique due to the combination of benzofuran and benzothiazole moieties, which can confer distinct chemical and biological properties. This dual structure allows for diverse interactions and applications, setting it apart from simpler analogs.
Properties
Molecular Formula |
C18H18N2O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H18N2O2S/c1-10-7-8-13-15(9-10)23-18(19-13)20-17(21)16-11(2)12-5-3-4-6-14(12)22-16/h3-6,10H,7-9H2,1-2H3,(H,19,20,21) |
InChI Key |
UWJOETCVJHFHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C4=CC=CC=C4O3)C |
Origin of Product |
United States |
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